sec-Butyl 2-acetoxybenzoate
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Overview
Description
sec-Butyl 2-acetoxybenzoate is an organic compound with the molecular formula C₁₃H₁₆O₄. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a sec-butyl group, and the hydroxyl group of the carboxyl group is replaced by an acetoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butyl 2-acetoxybenzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with sec-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The general reaction scheme is as follows:
2-Hydroxybenzoic acid+sec-Butyl alcoholH2SO4sec-Butyl 2-acetoxybenzoate+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes using fixed-bed reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of catalysts such as ion-exchange resins can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
sec-Butyl 2-acetoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-hydroxybenzoic acid and sec-butyl alcohol.
Oxidation: The sec-butyl group can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: 2-Hydroxybenzoic acid and sec-butyl alcohol.
Oxidation: sec-Butyl ketone or sec-butyl carboxylic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
sec-Butyl 2-acetoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug formulations and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sec-Butyl 2-acetoxybenzoate involves its interaction with biological targets through its ester and aromatic functional groups. The ester group can undergo hydrolysis to release 2-hydroxybenzoic acid, which can interact with enzymes and receptors in biological systems. The aromatic ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Butyl 2-acetoxybenzoate
- Methyl 2-acetoxybenzoate
- Ethyl 2-acetoxybenzoate
Uniqueness
sec-Butyl 2-acetoxybenzoate is unique due to its sec-butyl group, which imparts distinct steric and electronic properties compared to other alkyl esters of 2-acetoxybenzoic acid. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
butan-2-yl 2-acetyloxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-9(2)16-13(15)11-7-5-6-8-12(11)17-10(3)14/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJDWMXPVRBDTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=CC=CC=C1OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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